

# Application of Tetrapentacontane in phase-change materials research.

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## Compound of Interest

Compound Name: Tetrapentacontane

Cat. No.: B1595433

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## Application of Tetrapentacontane in Phase-Change Materials Research

### Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of **tetrapentacontane** (C<sub>54</sub>H<sub>110</sub>) as a phase-change material (PCM). **Tetrapentacontane**, a long-chain n-alkane, exhibits favorable thermal properties for latent heat thermal energy storage (LHTES) applications. Its well-defined melting point and high latent heat of fusion make it a subject of interest for various thermal management and drug delivery systems.

## Overview of Tetrapentacontane as a Phase-Change Material

**Tetrapentacontane** is a linear saturated hydrocarbon with the chemical formula C<sub>54</sub>H<sub>110</sub>. As a PCM, it stores and releases thermal energy during its solid-liquid phase transition. This characteristic is particularly valuable for applications requiring passive thermal regulation. Its high molecular weight and crystalline structure contribute to a significant amount of energy absorbed or released at a nearly constant temperature.

Key Advantages:

- **High Latent Heat:** Stores a substantial amount of energy per unit mass.
- **Chemical Stability:** As a saturated hydrocarbon, it is chemically inert and stable over numerous thermal cycles.
- **Congruent Melting:** Melts and freezes congruently without phase segregation.
- **Non-toxic:** Generally considered to have low toxicity.

## Thermal Properties of Tetrapentacontane

The thermal properties of **tetrapentacontane** are crucial for its application in PCM research. The following table summarizes the key quantitative data available.

Property	Value	Unit	Notes
Melting Point (Tfus)	94.85 (368.0)	°C (K)	The temperature at which the material transitions from solid to liquid.[1]
Latent Heat of Fusion (ΔHfus)	~233.3	J/g	Calculated from the reported 177.2 kJ/mol. [1] This high value is advantageous for thermal energy storage.
Molecular Weight	759.45	g/mol	[2][3]
Thermal Conductivity (k)	See Note 1	W/(m·K)	Data for solid long-chain alkanes (up to C <sub>20</sub> ) show values in the range of 0.2 - 0.4 W/(m·K), decreasing with temperature. A similar range can be expected for tetrapentacontane.
Specific Heat Capacity (Cp)	See Note 2	J/(g·K)	For liquid n-alkanes, Cp tends to a constant value for chain lengths greater than C <sub>10</sub> . A typical value for long-chain liquid alkanes is around 2.2 J/(g·K).

Note 1: Specific experimental data for the thermal conductivity of **tetrapentacontane** is not readily available. However, studies on shorter long-chain alkanes indicate that the thermal conductivity in the solid phase generally decreases with increasing temperature. For n-eicosane (C<sub>20</sub>H<sub>42</sub>), a value of 0.422 W/m°C at 0°C has been reported. It is reasonable to assume a similar order of magnitude for solid **tetrapentacontane**.

Note 2: The specific heat capacity of liquid n-alkanes shows a dependence on chain length, but it approaches a constant value for longer chains (above C<sub>10</sub>). For n-nonadecane (C<sub>19</sub>H<sub>40</sub>), the specific heat capacity in the liquid state is approximately 2.2 J/(g·K). This can be used as an estimate for liquid **tetrapentacontane**.

## Experimental Protocols

This section provides detailed methodologies for the characterization and application of **tetrapentacontane** as a PCM.

### Thermal Characterization using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique to determine the melting temperature and latent heat of fusion of PCMs.

Objective: To determine the phase transition temperature and enthalpy of fusion of **tetrapentacontane**.

Materials and Equipment:

- **Tetrapentacontane** sample (high purity)
- Differential Scanning Calorimeter (DSC)
- Aluminum DSC pans and lids
- Microbalance
- Inert gas supply (e.g., Nitrogen)

Protocol:

- **Sample Preparation:** Accurately weigh 5-10 mg of **tetrapentacontane** into an aluminum DSC pan using a microbalance.
- **Encapsulation:** Hermetically seal the pan with a lid to prevent any loss of sample due to evaporation at elevated temperatures.

- Instrument Setup:
  - Place the sealed sample pan and an empty reference pan (of the same type) into the DSC cell.
  - Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
- Thermal Program:
  - Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
  - Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 120°C).
  - Hold the sample at this temperature for a few minutes to ensure complete melting.
  - Cool the sample at the same controlled rate back to the initial temperature.
  - Perform a second heating and cooling cycle to erase any previous thermal history of the sample.
- Data Analysis:
  - From the heating curve of the second cycle, determine the onset temperature of the endothermic peak, which corresponds to the melting point.
  - Integrate the area of the melting peak to calculate the latent heat of fusion ( $\Delta H_{\text{fus}}$ ). The instrument software typically performs this calculation.

## Thermal Property Determination using the T-History Method

The T-history method is a simpler, alternative technique to DSC for determining the thermal properties of PCMs, especially for larger, non-homogeneous samples.

Objective: To determine the cooling curve, phase change temperature, and specific heat of **tetrapentacontane**.

#### Materials and Equipment:

- **Tetrapentacontane** sample
- Reference material with known thermal properties (e.g., distilled water)
- Two identical test tubes
- Thermocouples
- Data acquisition system
- Water bath or oven for heating
- Insulating material

#### Protocol:

- **Sample Preparation:** Fill one test tube with a known mass of **tetrapentacontane** and the other with the same mass of the reference material (e.g., water).
- **Thermocouple Placement:** Insert a thermocouple into the geometric center of each test tube, ensuring it is immersed in the material.
- **Heating:** Place both test tubes in a water bath or oven and heat them to a uniform temperature well above the melting point of **tetrapentacontane** (e.g., 110°C).
- **Cooling and Data Acquisition:**
  - Simultaneously remove both test tubes from the heat source and place them in a controlled environment (e.g., room temperature) where they can cool by natural convection.
  - Record the temperature of both samples and the ambient temperature at regular intervals using the data acquisition system until they reach thermal equilibrium with the surroundings.
- **Data Analysis:**

- Plot the temperature of the **tetrapentacontane** sample and the reference material as a function of time.
- The cooling curve of **tetrapentacontane** will show a plateau or a region with a significantly reduced cooling rate, which indicates the solidification temperature range.
- By applying energy balance equations and comparing the cooling curves of the sample and the reference, the specific heat in both the liquid and solid phases, as well as the latent heat of fusion, can be calculated.

## Microencapsulation of Tetrapentacontane via In-situ Polymerization

Microencapsulation is a technique used to contain the PCM within a thin shell, preventing leakage when in the liquid state and increasing the heat transfer surface area.

Objective: To encapsulate **tetrapentacontane** in a polymer shell for use in various applications.

Materials and Equipment:

- **Tetrapentacontane**
- Urea
- Formaldehyde solution (37 wt%)
- Resorcinol
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Emulsifier/surfactant (e.g., ethylene-maleic anhydride copolymer)
- Deionized water
- Beaker, magnetic stirrer, and hot plate
- pH meter

- Centrifuge

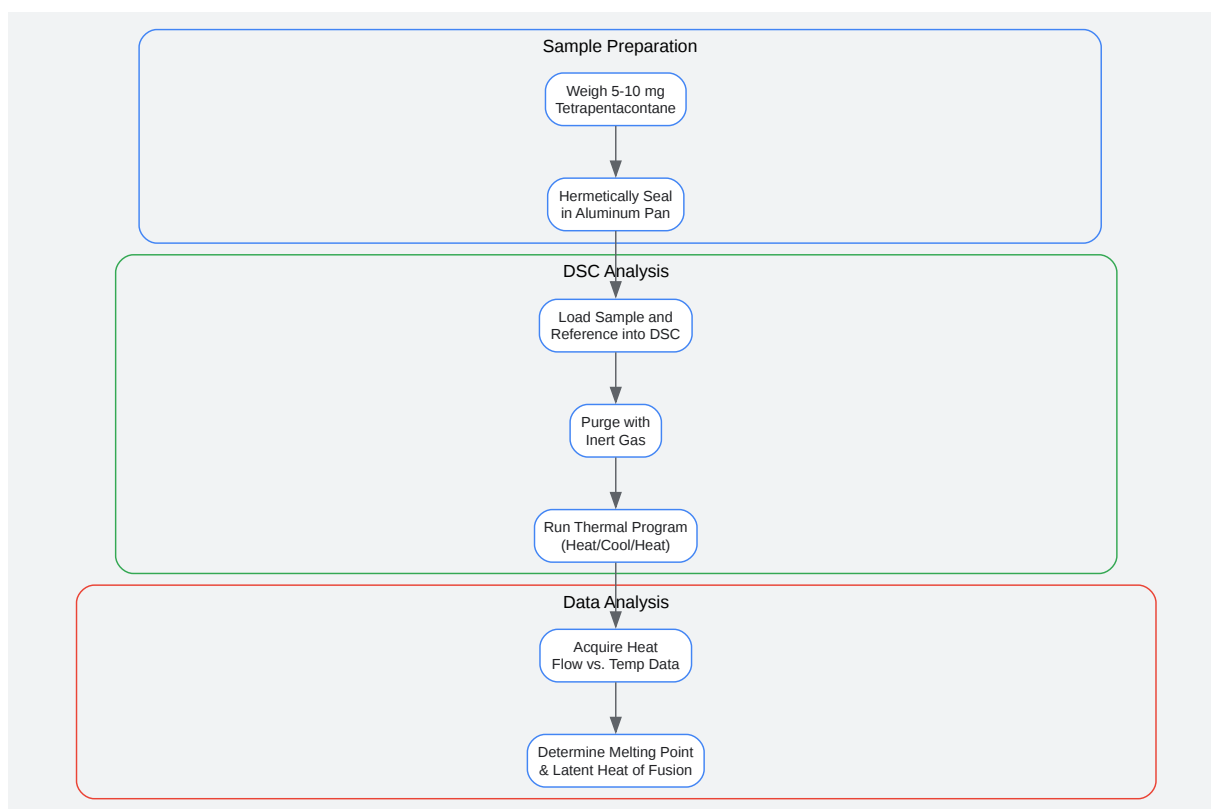
Protocol:

- Aqueous Phase Preparation: In a beaker, dissolve urea, resorcinol, and ammonium chloride in deionized water containing the emulsifier.
- pH Adjustment: Adjust the pH of the aqueous solution to approximately 3.5 using a suitable acid or base.
- Emulsion Formation:
  - Heat the aqueous solution to a temperature above the melting point of **tetrapentacontane** (e.g., 100°C) while stirring.
  - Melt the **tetrapentacontane** separately and add it to the hot aqueous solution.
  - Increase the stirring speed to form a stable oil-in-water emulsion.
- Polymerization:
  - Slowly add the formaldehyde solution to the emulsion. This will initiate the in-situ polymerization of urea and formaldehyde at the oil-water interface, forming the polymer shell around the **tetrapentacontane** droplets.
  - Continue stirring for a few hours to allow the polymerization to complete.
- Washing and Drying:
  - Allow the mixture to cool to room temperature.
  - Separate the microcapsules from the solution by centrifugation or filtration.
  - Wash the microcapsules several times with deionized water to remove any unreacted monomers and other impurities.
  - Dry the microcapsules in an oven at a temperature below the melting point of **tetrapentacontane**.



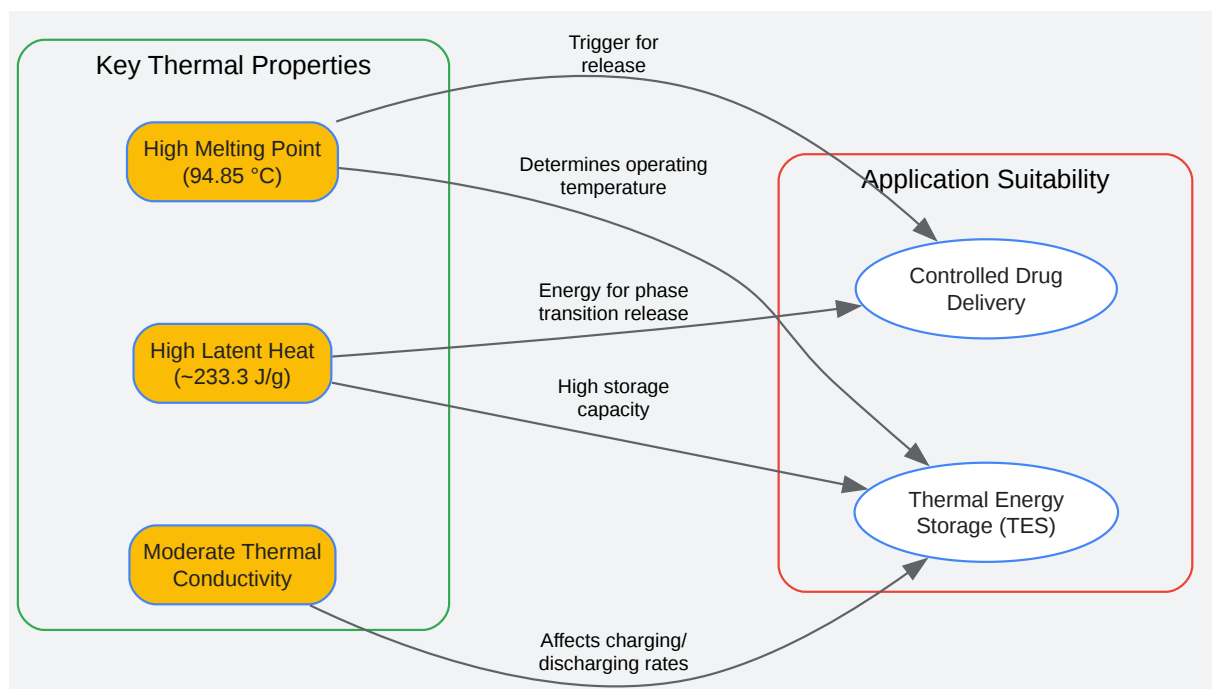
## Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this document.



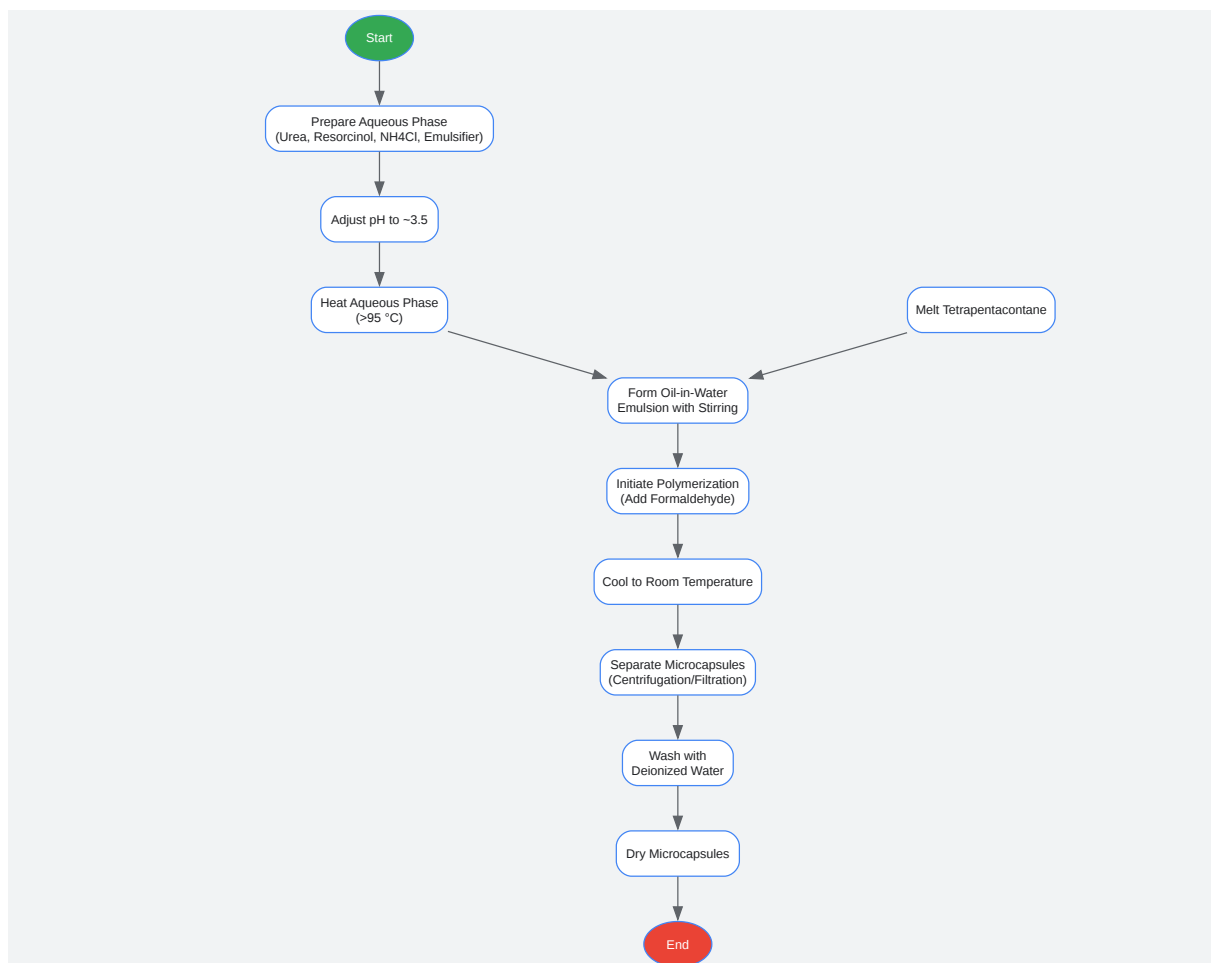
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Caption: Workflow for Thermal Characterization using DSC.



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Caption: Properties of **Tetrapentacontane** for PCM Applications.



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Caption: Workflow for Microencapsulation of **Tetrapentacontane**.

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